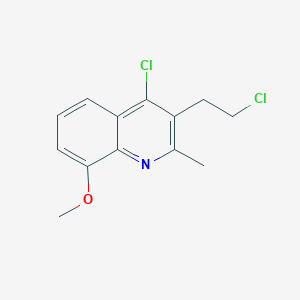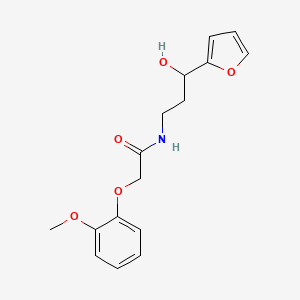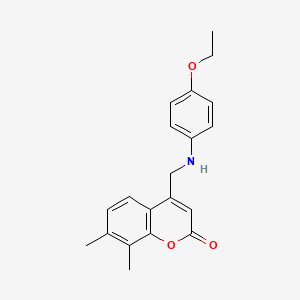
4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle, and an ethoxyphenylamino group attached to the chromen-2-one via a methylene bridge .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the chromen-2-one core, followed by the introduction of the ethoxyphenylamino group. This could potentially be achieved through a Schiff base formation, which involves the reaction of an amine (such as 4-ethoxyaniline) with a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chromen-2-one moiety might undergo reactions typical of ketones, while the ethoxyphenylamino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the chromen-2-one and ethoxyphenylamino groups could impact its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Chromene derivatives have been identified as potent apoptosis inducers in cancer research. A study highlighted the discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers through a cell- and caspase-based high-throughput screening assay, indicating their potential as future anticancer agents. These compounds, including 2-amino-3-cyano-7-(dimethylamino)-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene, showed significant activity in inhibiting tubulin polymerization, suggesting a mechanism of action akin to that of known anticancer drugs like paclitaxel, by arresting cell cycle and inducing apoptosis in cancer cells (Kemnitzer et al., 2004).
Synthesis Methods
Research on efficient synthesis methods for chromene derivatives has led to the development of atom economical, one-pot multicomponent synthesis techniques. These methods allow for the creation of densely functionalized 4H-chromene derivatives, showcasing the adaptability and efficiency of synthesizing complex molecules that could have various scientific applications, including medicinal chemistry (Boominathan et al., 2011).
Chemo-Sensors
Chromene-based compounds have also been investigated for their use as chemo-sensors. For instance, a study developed a selective colorimetric sensor for detecting Cu2+ in aqueous solutions. The sensor, based on a chromene derivative, exhibited a visible color change upon interaction with Cu2+, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Jo et al., 2014).
Molecular Structures
Investigations into the molecular structures of chromene derivatives have contributed to the understanding of their chemical properties and potential applications. Studies have reported on the synthesis and characterization of various chromene compounds, providing insights into their potential utility in chemical synthesis, material science, and drug development (Ajibade & Andrew, 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could suggest potential targets for this compound .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily through the kidneys .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-ethoxyanilino)methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-23-17-8-6-16(7-9-17)21-12-15-11-19(22)24-20-14(3)13(2)5-10-18(15)20/h5-11,21H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNQRMOYEJVPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836085.png)
![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)
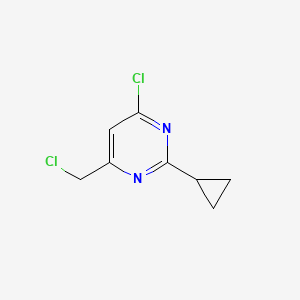
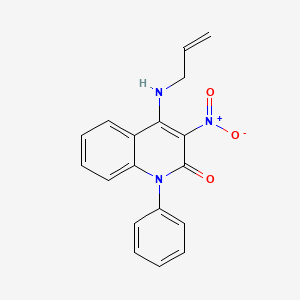
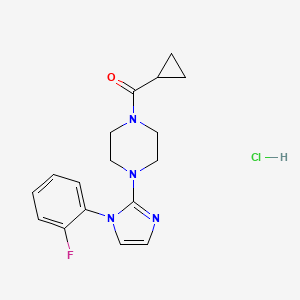
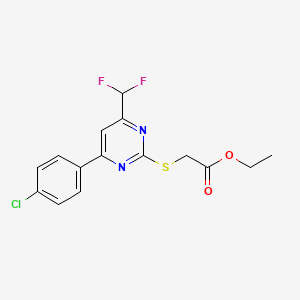
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2836093.png)
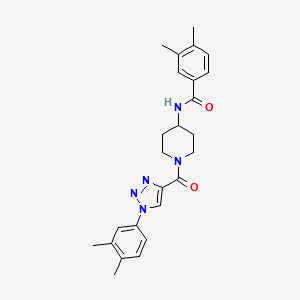
![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2836100.png)
![4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B2836103.png)
